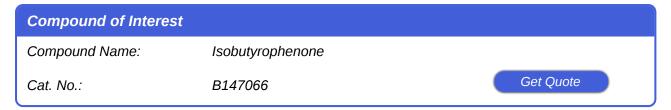


Isobutyrophenone: A Technical Guide to its Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrophenone, also known as 2-methyl-1-phenyl-1-propanone, is an aromatic ketone that has found diverse applications in various scientific and industrial fields. Its unique chemical structure, featuring a phenyl group attached to an isobutyryl group, imparts properties that make it a valuable intermediate in organic synthesis, a key component in photopolymerization, and a notable ingredient in the fragrance industry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of **isobutyrophenone**, with a focus on detailed experimental protocols and mechanistic insights.

Discovery and History

The discovery of **isobutyrophenone** is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts discovered that acyl halides or anhydrides could react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. While the exact first synthesis of **isobutyrophenone** is not extensively documented, it is widely accepted that it was first prepared as an exemplary product of this novel acylation reaction.

Early research focused on the scope and limitations of the Friedel-Crafts acylation, with various alkyl and acyl groups being attached to aromatic rings. The synthesis of **isobutyrophenone** from benzene and isobutyryl chloride served as a clear demonstration of the reaction's utility in



creating branched-chain aromatic ketones. Over the years, **isobutyrophenone** has transitioned from a synthetic curiosity to a commercially significant chemical, driven by its utility in specialized applications.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **isobutyrophenone** is presented in the table below. This data is essential for its handling, application, and process development.

Property	Value	Reference
Chemical Formula	C10H12O	[1][2]
Molecular Weight	148.20 g/mol	[1][2]
CAS Number	611-70-1	[1]
Appearance	Clear, colorless to very slightly yellow liquid	[1]
Odor	Sweet, floral	[1]
Boiling Point	217 °C (at 760 mmHg)	[2]
Melting Point	1 °C	[2]
Density	0.988 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.517	[1]
Flash Point	79.3 °C	[2]
Solubility	Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.	[1]

Synthesis of Isobutyrophenone

The most common and historically significant method for the synthesis of **isobutyrophenone** is the Friedel-Crafts acylation of benzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).



Friedel-Crafts Acylation: Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of **isobutyrophenone** via Friedel-Crafts acylation.

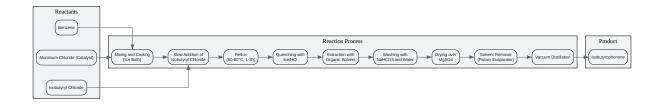
isobutyrophenone via Friedel-Crafts acylation.
Materials:
Benzene (anhydrous)
Isobutyryl chloride
Aluminum chloride (anhydrous, powdered)
Hydrochloric acid (concentrated)
• Ice
Sodium bicarbonate solution (saturated)
Anhydrous magnesium sulfate
Methylene chloride (or other suitable extraction solvent)
Equipment:
• Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
Heating mantle
• Ice bath
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure:



- Reaction Setup: In a clean, dry round-bottom flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent). Cool the flask in an ice bath.
- Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred benzene/AlCl₃ mixture from the dropping funnel. The addition should be controlled to maintain a low reaction temperature and to manage the evolution of hydrogen chloride gas.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 60-80°C) for 1-3 hours to ensure the reaction goes to completion.
- Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a
 mixture of crushed ice and concentrated hydrochloric acid. This will decompose the
 aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude **isobutyrophenone** can be purified by vacuum distillation to yield a clear, colorless to slightly yellow liquid.

Synthesis Workflow





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Workflow for the Friedel-Crafts synthesis of **isobutyrophenone**.

Applications of Isobutyrophenone

Isobutyrophenone's utility stems from its versatile chemical reactivity and photophysical properties.

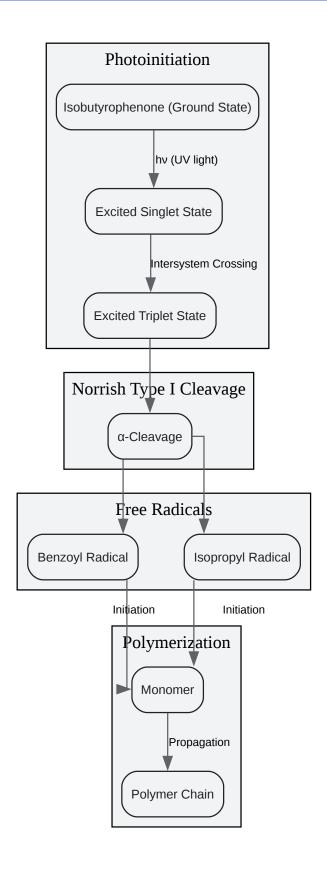
Photoinitiator in UV Curing

Isobutyrophenone is widely used as a Type I photoinitiator in UV curing applications for inks, coatings, and adhesives. Upon exposure to ultraviolet radiation, the molecule undergoes a Norrish Type I cleavage, generating free radicals that initiate polymerization.

Mechanism of Photoinitiation:

The photoinitiation process begins with the absorption of a UV photon by the **isobutyrophenone** molecule, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The excited triplet state then undergoes α -cleavage (cleavage of the bond between the carbonyl group and the isopropyl group) to form a benzoyl radical and an isopropyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation.





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Mechanism of **isobutyrophenone** as a photoinitiator.



Intermediate in Organic Synthesis

Isobutyrophenone serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ketone functional group can be readily transformed into other functionalities. For example, it is a key intermediate in the synthesis of the photoinitiator 2-hydroxy-2-methyl-1-phenyl-1-propanone.[2]

Fragrance Ingredient

With its sweet and floral odor, **isobutyrophenone** is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1] It contributes to the overall scent profile and can be used to create specific floral and fruity notes.

Conclusion

Isobutyrophenone, a product of the historic Friedel-Crafts reaction, has evolved into a chemical of significant industrial importance. Its straightforward synthesis, coupled with its valuable properties as a photoinitiator and synthetic intermediate, ensures its continued relevance in various fields of research and development. This guide provides a foundational understanding of **isobutyrophenone**, offering detailed insights into its history, synthesis, and key applications for professionals in the chemical and pharmaceutical sciences.

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